molecular formula C10H9BrO2 B2604629 8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 1026982-77-3

8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No. B2604629
M. Wt: 241.084
InChI Key: UXJVBNRUWGNFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one” is a chemical compound with the molecular formula C10H9BrO2 . It is a type of coumarin, a group of nature-occurring lactones first derived from Tonka beans in 1820 .


Physical And Chemical Properties Analysis

The boiling point of “8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one” is predicted to be 362.9±42.0 °C, and its density is predicted to be 1.542±0.06 g/cm3 .

Scientific Research Applications

Organic Synthesis

A study by Tanemura et al. (1991) demonstrates the synthesis and properties of a new heterocycle, highlighting the versatility of benzopyran derivatives in constructing complex molecular architectures. The synthesis involved key steps like allylic bromination, showing the compound's role in organic synthesis as a precursor for various chemical transformations (Tanemura et al., 1991).

Pharmacological Activity

Khelili et al. (2012) explored the pharmacological activity of N-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides on rat uterus, rat aorta, and rat pancreatic β-cells. The study found that certain compounds exhibited strong myorelaxant activity, indicating the potential for therapeutic applications targeting smooth muscle relaxation (Khelili et al., 2012).

Materials Science

The application in materials science is exemplified by the development of an orally active CCR5 antagonist by Ikemoto et al. (2005), showcasing the role of benzopyran derivatives in creating novel compounds with potential applications in treating various diseases, including HIV (Ikemoto et al., 2005).

Antimicrobial Activity

Abdel-Aziem et al. (2021) investigated the reactions and antibacterial activity of 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one, demonstrating the antimicrobial potential of benzopyran derivatives against various bacterial strains. This suggests the compound's utility in developing new antibacterial agents (Abdel-Aziem et al., 2021).

Peptidomimetic Building Blocks

Anderluh et al. (2005) reported on the synthesis and reactivity of ethyl 8‐amino‐6‐methyl‐3,4‐dihydro‐2H‐1‐benzopyran‐2‐carboxylate, highlighting its application as a peptidomimetic building block. This research underscores the compound's relevance in designing constrained templates for introducing various functionalities (Anderluh et al., 2005).

Future Directions

Given the interest in coumarin systems for their valuable biological and pharmaceutical properties , future research could focus on the synthesis, characterization, and application of “8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one” in various fields.

properties

IUPAC Name

8-bromo-6-methyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJVBNRUWGNFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)OCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.